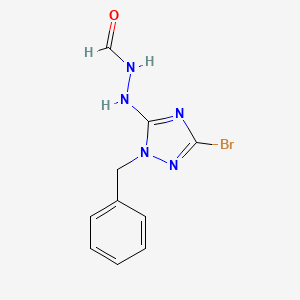

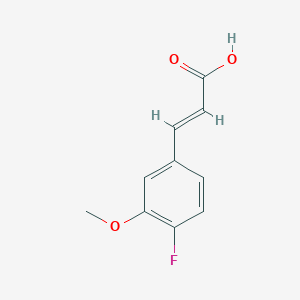

![molecular formula C24H20FN3O4S2 B2529329 ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252848-82-0](/img/structure/B2529329.png)

ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound . For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is described as an anti-juvenile hormone agent, indicating that the ethyl benzoate moiety can be an integral part of biologically active compounds .

Synthesis Analysis

The synthesis of related compounds, such as the one mentioned in the first paper, involves the introduction of an ethoxycarbonyl group on the benzene ring, which is crucial for the biological activity of the compound. This suggests that the synthesis of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate might also involve careful placement of substituents on the benzene ring to achieve the desired activity .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a similar compound using FT-IR, FT-Raman, and molecular docking studies. The stability of the molecule is attributed to hyperconjugative interactions and charge delocalization, which could also be relevant for the compound . The molecular electrostatic potential map indicates possible sites for nucleophilic attack, which could be a factor in the reactivity of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate are not detailed in the provided papers, the molecular docking study in the second paper suggests that similar compounds can form stable complexes with biological targets, which implies that the compound may also undergo specific chemical reactions with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the analysis of similar compounds. For example, the nonlinear optical properties of the compound in the second paper are found to be greater than that of urea, suggesting that ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate may also exhibit significant nonlinear optical properties. Additionally, the molecular docking studies indicate potential inhibitory activity against biological targets, which could be a key physical property related to its mechanism of action .

科学的研究の応用

Synthesis and Chemical Properties

This compound is involved in advanced organic synthesis processes, demonstrating the utility of stannyl radical-mediated cleavage for the synthesis of α-fluoro esters. Such methodologies are crucial for removing synthetically useful sulfone moieties and obtaining α-deuterium-labeled esters, highlighting the compound's role in facilitating complex organic transformations (Wnuk, Ríos, Khan, & Hsu, 2000).

Antifolate and Antitumor Applications

In the realm of medicinal chemistry, derivatives of this compound have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and as antitumor agents. For instance, classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues have shown excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture, indicating its potential for treating cancers and other diseases caused by pathogens (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Role in Antimicrobial Research

Another research direction includes its utility in generating novel structures for combating Helicobacter pylori infections. Derivatives based on this compound scaffold have shown potent and selective activities against this gastric pathogen, offering a promising avenue for the development of novel anti-H. pylori agents. The studies highlight the compound's importance in creating effective treatments against resistant strains of H. pylori, underscoring its potential in addressing significant public health concerns (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Photovoltaic Research

In photovoltaic research, derivatives of this compound have been evaluated for their role in enhancing the efficiency of solar cells. For example, its inclusion in PTB7:[70]PCBM-based solar cells has been characterized, contributing to the understanding of how different components degrade over time and affect the overall efficiency and longevity of solar devices. This research is crucial for the development of more durable and efficient solar energy technologies (Pozo, Arredondo, Romero, Susanna, & Brunetti, 2017).

特性

IUPAC Name |

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4S2/c1-2-32-23(31)17-5-3-4-6-18(17)26-20(29)14-34-24-27-19-11-12-33-21(19)22(30)28(24)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHDFOHNRBMOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)